molecular formula C14H11N3O2 B2951381 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932242-74-5

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2951381
CAS No.: 932242-74-5
M. Wt: 253.261
InChI Key: SUQJLVBGOHXEBZ-UHFFFAOYSA-N
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Description

Chemical Profile: 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is an organic solid with the molecular formula C 14 H 11 N 3 O 2 and a molecular weight of 253.26 g/mol [ ]. It is identified as a Hazard Category 2B skin irritant [ ]. Research Significance: This compound is a derivative of the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused heterocyclic structure of significant interest in medicinal chemistry and anticancer drug discovery [ ][ ]. The PP core is a prominent framework in the development of small-molecule inhibitors targeting Tropomyosin Receptor Kinases (TRKs) [ ]. Given that two of the three FDA-approved drugs for NTRK fusion cancers feature this nucleus, researchers are highly interested in developing novel PP-based molecules to enhance clinical applications and overcome drug resistance [ ]. Consequently, this compound serves as a critical chemical building block for synthesizing and optimizing new therapeutic candidates, particularly for investigating structure-activity relationships (SAR) in oncology research [ ][ ]. Safety and Compliance: This product is labeled with the hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be worn when handling [ ]. This chemical is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals [ ].

Properties

IUPAC Name

2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-7-13-15-11(10-5-3-2-4-6-10)8-12(14(18)19)17(13)16-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJLVBGOHXEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-phenylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 2-Me, 5-Ph, 7-COOH C₁₄H₁₁N₃O₂ 261.26 Not explicitly listed
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-COOH, 5-Ph, 7-CF₃ C₁₄H₈F₃N₃O₂ 307.23 294194-47-1
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Me, 5-(1-Me-pyrazol-4-yl), 7-COOH C₁₂H₁₁N₅O₂ 257.25 EN300-232987
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Me, 5-COOH, 7-cyclopropyl C₁₁H₁₁N₃O₂ 217.23 92289-91-3
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Triazolo core, 5-(4-Cl-Ph), 7-COOH C₁₂H₇ClN₄O₂ 274.66 1018143-17-3

Key Observations :

  • Substituent Effects : Trifluoromethyl groups (e.g., in 294194-47-1) increase lipophilicity and metabolic stability compared to methyl groups .
  • Core Modifications : Replacement of the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (e.g., 1018143-17-3) alters electronic properties and binding affinity .
  • Regioselectivity : Substituent positions (e.g., 7-cyclopropyl vs. 7-COOH in 92289-91-3) significantly impact molecular conformation and intermolecular interactions .
Comparison with Analogs
Compound Synthesis Strategy Yield Catalysts/Conditions Reference
5-Aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids Iodine-catalyzed MCR of pyruvic acid, aldehydes, and 5-aminotetrazole 60-85% I₂, CH₃COOH, 80°C
7-Acetylhydrazino-5-arylpyrazolo[1,5-c]pyrimidines Acetylation of hydrazino intermediates with acetic anhydride 70-90% Ac₂O, reflux
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide Ultrasound-assisted coupling of pyrazolo[1,5-a]pyrimidine with activated carbonyls 90% H₂O, ultrasound, 40°C

Key Observations :

  • Catalyst Efficiency : Iodine and Lewis acids (e.g., FeCl₃) enhance reaction rates in MCRs but may reduce regioselectivity .
  • Green Chemistry : Ultrasound irradiation improves yields and reduces reaction times compared to conventional heating .
Solubility and Stability
  • Carboxylic Acid Derivatives : Enhanced aqueous solubility (e.g., 2-Methyl-5-phenyl-7-COOH) compared to ester or amide derivatives .
  • Thermal Stability : Cyclopropyl-substituted analogs (e.g., 92289-91-3) exhibit higher thermal stability due to steric protection of the core .

Biological Activity

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 932242-74-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole and pyrimidine precursors. A common method includes the reaction of 5-phenylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions. This approach allows for the formation of the desired compound with specific structural characteristics conducive to biological activity .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can preferentially induce apoptosis in cancer cells while sparing normal cells. Notably, a study reported that certain analogs demonstrated IC₅₀ values ranging from 0.3 to 24 µM against various cancer cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind to active sites on these targets, inhibiting their activity and modulating biological pathways associated with cell growth and survival .

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptotic effects of the compound on MCF-7 breast cancer cells.
    • Findings : Treatment with the compound led to a significant increase in apoptotic cells (from 1.79% in control to 36.06% in treated) and cell cycle arrest at the G1/S phase .
  • In Vivo Efficacy :
    • Objective : Assessing the antitumor efficacy in mice bearing S180 tumors.
    • Results : The compound showed promising results in reducing tumor size and enhancing survival rates compared to control groups .

Data Table: Biological Activity Summary

Activity TypeTest SystemIC₅₀ (µM)Mechanism
AnticancerMCF-7 Cells3–10Induction of apoptosis
AntitumorS180 Tumor ModelN/ATumor size reduction
Enzyme InhibitionVarious EnzymesVariableCompetitive inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?

The synthesis typically involves cyclization reactions between 5-amino-3-arylpyrazoles and β-keto esters or dioxopentanoates. For example, condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which can be hydrolyzed to the carboxylic acid derivative. Column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) are critical for purification . Alternative methods include reacting hydrazine hydrate with enamines to yield cyanopyrazoles or aminopyrazoles, depending on reaction conditions .

Q. How are spectroscopic techniques employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.2–8.4 ppm) and methyl/trifluoromethyl groups (e.g., δ 2.35 ppm for CH₃) .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 278.24 for C₁₃H₉F₃N₄) .

Q. What crystallographic methods determine the molecular geometry of pyrazolo[1,5-a]pyrimidine compounds?

Single-crystal X-ray diffraction (SC-XRD) reveals planar fused pyrazole-pyrimidine rings (dihedral angle ~1.3°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds and π-π stacking with centroid distances of 3.4 Å). Refinement using riding models for H-atoms (C–H = 0.93–0.97 Å) ensures accuracy .

Advanced Research Questions

Q. What strategies functionalize the 7-position of pyrazolo[1,5-a]pyrimidine derivatives to enhance biological activity?

Key approaches include:

  • Chlorination : Replacing hydroxyl groups with Cl using POCl₃ in dioxane .
  • Amination : Introducing dimethylaminoethyl or benzylamine moieties via nucleophilic substitution to improve pharmacokinetics .
  • Aldehyde introduction : Silylformamidine reactions yield formyl groups for further derivatization .

Q. How can researchers resolve contradictions arising from isomeric products during synthesis?

Isomeric mixtures (e.g., 5- vs. 7-carboxylate esters) are addressed by:

  • Chromatographic separation : Optimizing eluent ratios (e.g., 8:2 petroleum ether/ethyl acetate) .
  • Crystallographic analysis : SC-XRD distinguishes regioisomers based on fused-ring planarity and substituent positioning .
  • Reaction optimization : Adjusting solvents (DMF vs. ethanol) and temperature to favor one pathway .

Q. What methodologies evaluate the anticancer and enzyme inhibitory properties of substituted pyrazolo[1,5-a]pyrimidines?

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and enzyme targets (e.g., HMG-CoA reductase) .
  • Structure-activity relationship (SAR) : Trifluoromethyl groups enhance metabolic stability, while phenyl rings improve receptor binding .
  • Molecular docking : Predict interactions with CRF1 receptors or COX-2 active sites using crystallographic data .

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